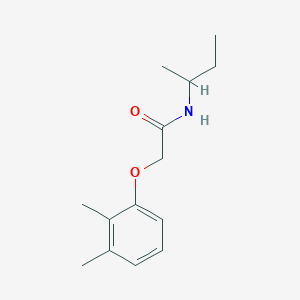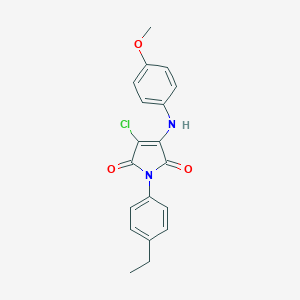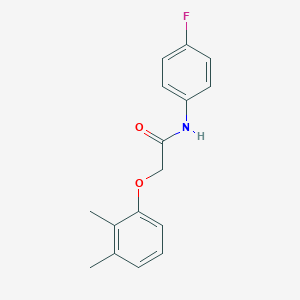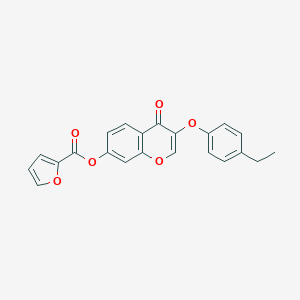![molecular formula C10H13NO5S B375170 N-[(4-Etoxifenil)sulfonil]glicina CAS No. 568555-21-5](/img/structure/B375170.png)
N-[(4-Etoxifenil)sulfonil]glicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Ethoxyphenyl)sulfonyl]glycine is a glycine derivative characterized by the presence of an ethoxyphenyl group and a sulfonyl group attached to the glycine molecule. This compound is known for its high purity and is widely referenced in scientific literature .
Aplicaciones Científicas De Investigación
N-[(4-Ethoxyphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]glycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-[(4-Ethoxyphenyl)sulfonyl]glycine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Ethoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Mecanismo De Acción
The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate enzymatic activities and influence biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Methoxyphenyl)sulfonyl]glycine
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Chlorophenyl)sulfonyl]glycine
Uniqueness
N-[(4-Ethoxyphenyl)sulfonyl]glycine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQFMHJWKKCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![METHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375093.png)
![Ethyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375094.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)

![Ethyl 6-methoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375099.png)
![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)
![dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375104.png)
![3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375105.png)
![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)
![Propyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B375108.png)

